molecular formula C13H14FNO2 B13713969 Ethyl 3-(6-Fluoro-3-indolyl)propanoate

Ethyl 3-(6-Fluoro-3-indolyl)propanoate

Cat. No.: B13713969
M. Wt: 235.25 g/mol
InChI Key: MVUBQVFZCYVPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD31977904 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

MFCD31977904 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Mechanism of Action

The mechanism of action of MFCD31977904 involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The precise molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

MFCD31977904 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate groups. The specific properties and applications of MFCD31977904 make it distinct from these related compounds .

Conclusion

MFCD31977904 is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable tool for research and industrial applications

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

ethyl 3-(6-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14FNO2/c1-2-17-13(16)6-3-9-8-15-12-7-10(14)4-5-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

MVUBQVFZCYVPJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)F

Origin of Product

United States

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